1-(3-Phenylureido)propan-2-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is known for its unique structure, which includes an anilinocarbonyl group and a phenylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate typically involves the reaction of aniline with isocyanates or carbamoyl chlorides. One common method is the reaction of aniline with phenyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and a catalyst like triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method is the reaction of aniline with dimethyl carbonate in the presence of a suitable catalyst. This method not only avoids the use of toxic phosgene but also provides high yields of the desired carbamate.
Chemical Reactions Analysis
Types of Reactions
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Anilinocarbonyl)amino]-3-methylbenzoic acid
- 2-[(Anilinocarbonyl)(methyl)amino]benzoic acid
Uniqueness
2-[(Anilinocarbonyl)amino]-1-methylethyl phenylcarbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets
Properties
CAS No. |
132104-26-8 |
---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
1-(phenylcarbamoylamino)propan-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C17H19N3O3/c1-13(23-17(22)20-15-10-6-3-7-11-15)12-18-16(21)19-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,20,22)(H2,18,19,21) |
InChI Key |
MKMUONFFDOVTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.